Cas no 897612-85-0 (N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide)

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide is a synthetic organic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a sulfonamide-linked ethylbenzamide moiety. This structure confers potential pharmacological relevance, particularly in receptor modulation due to the piperazine scaffold's affinity for neurotransmitter systems. The 3-chlorophenyl substitution enhances selectivity, while the sulfonamide linkage improves metabolic stability. The 3-methylbenzamide tail may influence solubility and binding interactions. This compound is of interest in medicinal chemistry research for its structural complexity and potential as a precursor in the development of biologically active molecules. Its well-defined synthetic pathway allows for reproducible production, making it suitable for further pharmacological evaluation.
N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide structure
897612-85-0 structure
Product name:N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide
CAS No:897612-85-0
MF:C20H24ClN3O3S
MW:421.94086265564
CID:6407849
PubChem ID:16801487

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide
    • F2068-0025
    • N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbenzamide
    • 897612-85-0
    • AKOS024624974
    • N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
    • Benzamide, N-[2-[[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl]ethyl]-3-methyl-
    • Inchi: 1S/C20H24ClN3O3S/c1-16-4-2-5-17(14-16)20(25)22-8-13-28(26,27)24-11-9-23(10-12-24)19-7-3-6-18(21)15-19/h2-7,14-15H,8-13H2,1H3,(H,22,25)
    • InChI Key: QQKIIVNLGBSBEA-UHFFFAOYSA-N
    • SMILES: C(NCCS(N1CCN(C2=CC=CC(Cl)=C2)CC1)(=O)=O)(=O)C1=CC=CC(C)=C1

Computed Properties

  • Exact Mass: 421.1226905g/mol
  • Monoisotopic Mass: 421.1226905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.1Ų
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • pka: 14.55±0.46(Predicted)

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2068-0025-20mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
897612-85-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2068-0025-20μmol
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
897612-85-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2068-0025-75mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
897612-85-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2068-0025-2mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
897612-85-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2068-0025-30mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
897612-85-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2068-0025-50mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
897612-85-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2068-0025-1mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
897612-85-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2068-0025-40mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
897612-85-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2068-0025-25mg
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
897612-85-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2068-0025-10μmol
N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide
897612-85-0 90%+
10μl
$69.0 2023-05-16

Additional information on N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide: A Comprehensive Overview

N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide (CAS No. 897612-85-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This comprehensive overview aims to provide an in-depth understanding of the chemical properties, biological activities, and recent advancements in the research and development of this compound.

The molecular structure of N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide is composed of a benzamide moiety linked to a piperazine ring, which is further substituted with a 3-chlorophenyl group and a sulfonyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for drug discovery and development.

Recent studies have highlighted the pharmacological activities of N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in signal transduction pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound effectively inhibits the activity of protein kinases, which are crucial targets in cancer therapy. The selective inhibition of these kinases can lead to reduced cell proliferation and enhanced apoptosis in cancer cells, thereby offering a promising therapeutic strategy.

In addition to its anticancer properties, N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide has also been investigated for its neuroprotective effects. Studies conducted on animal models have shown that this compound can mitigate neurodegeneration associated with conditions such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is believed to involve the modulation of neurotransmitter systems and the reduction of oxidative stress, which are key factors in the pathogenesis of neurodegenerative disorders.

The pharmacokinetic profile of N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide has been extensively studied to optimize its therapeutic potential. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and prolonged half-life make it suitable for chronic administration, which is particularly advantageous for long-term treatments such as those required for neurodegenerative diseases.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. These findings have paved the way for further clinical investigations, including phase II and III trials, which are expected to provide more comprehensive data on its therapeutic benefits.

The synthesis of N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide involves a series of well-defined chemical reactions. Key steps include the formation of the piperazine ring through amination reactions and the subsequent introduction of the sulfonyl group via sulfonation processes. The final step involves coupling the benzamide moiety to the piperazine-sulfonyl intermediate to yield the desired product. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in large-scale pharmaceutical applications.

In conclusion, N-(2-{4-(3-chlorophenyl)piperazin-1-ylsulfonyl}ethyl)-3-methylbenzamide (CAS No. 897612-85-0) represents a promising candidate in the development of novel therapeutics for various diseases. Its unique chemical structure and multifaceted biological activities make it an attractive target for further research and clinical evaluation. As ongoing studies continue to unravel its full potential, this compound is poised to play a significant role in advancing medical treatments and improving patient outcomes.

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